N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields, including chemosensors, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H11BrN2O2S |
---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2S/c1-18-11-5-4-10(14)7-9(11)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
CBRQVBIOFUDBRQ-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.